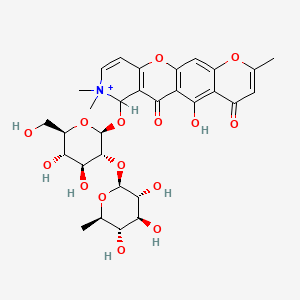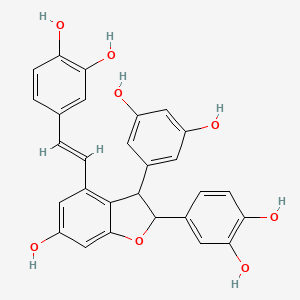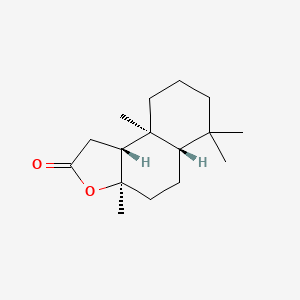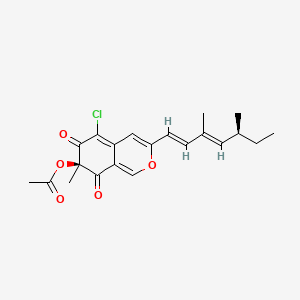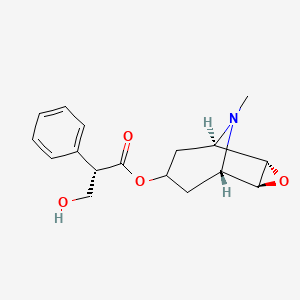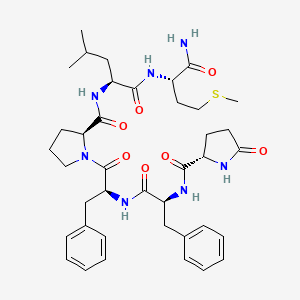
Septide
概要
説明
Septide is a hexapeptide, specifically known as [pGlu6,Pro9]substance P (SP)6-11. It is an agonist for the neurokinin 1 receptor, acting at a site distinct from substance P. This compound has been shown to elicit smooth muscle contraction in several in vitro preparations, making it a potent functional agonist .
科学的研究の応用
Septide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in smooth muscle contraction and as a tool to study neurokinin 1 receptor function.
Safety and Hazards
将来の方向性
The development of peptide drugs has become one of the hottest topics in pharmaceutical research. Peptides have been produced and modified using both chemical and biological methods, together with novel design and delivery strategies, which have helped to overcome the inherent drawbacks of peptides and have allowed the continued advancement of this field .
作用機序
セプタイドは、Gタンパク質共役受容体であるニューロキニン1受容体に結合することにより、その効果を発揮します。この結合は、イノシトールリン酸の蓄積を含む細胞内シグナル伝達経路の活性化につながり、最終的には平滑筋収縮をもたらします。 ニューロキニン1受容体におけるセプタイドの特異的な結合部位は、サブスタンスPとは異なります。これは、独特の相互作用メカニズムを示唆しています .
類似の化合物:
サブスタンスP: ニューロキニン1受容体にも結合しますが、異なる部位に結合する神経ペプチドです。
ニューロキニンAとニューロキニンB: ニューロキニン受容体と相互作用する、タキキニンファミリーの他のメンバーです。
比較: セプタイドは、サブスタンスPの結合部位とは異なる、ニューロキニン1受容体の特定のサブサイトで強力なアゴニストとして作用する能力においてユニークです。 このユニークな相互作用により、セプタイドは、異なるメカニズムを通じて、サブスタンスPと同様の生物学的反応を引き起こすことができます。これにより、セプタイドは薬理学的研究において貴重なツールとなっています .
準備方法
合成経路と反応条件: セプタイドは、固相ペプチド合成(SPPS)を使用して合成されます。この方法は、成長するペプチド鎖にアミノ酸を順次付加することを可能にする方法です。このプロセスには、不要な副反応を防ぐための保護基の使用が含まれます。合成は、最初のアミノ酸を固体樹脂に付着させることから始まり、その後、後続のアミノ酸を段階的に付加します。 各付加には、通常、ジシクロヘキシルカルボジイミド(DCC)またはベンゾトリアゾール-1-イルオキシトリス(ジメチルアミノ)ホスホニウムヘキサフルオロホスフェート(BOP)などの試薬を用いた、入ってくるアミノ酸のカルボキシル基の活性化と、成長するペプチド鎖のアミノ基からの保護基の除去が含まれます .
工業的生産方法: 工業的な環境では、セプタイドの生産は、実験室での合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、効率と収率を高めるために頻繁に使用されます。 このプロセスには、精製のための高速液体クロマトグラフィー(HPLC)と、特性評価のための質量分析法の使用が含まれます .
化学反応の分析
反応の種類: セプタイドは、次のようなさまざまな化学反応を受けます。
酸化: セプタイドは、酸化されてジスルフィド結合を形成することができ、これはその構造を安定化させる可能性があります。
還元: 還元反応は、ジスルフィド結合を破壊し、より柔軟なペプチド構造につながる可能性があります。
置換: セプタイドは、特定のアミノ酸を他のアミノ酸に置き換えて、その活性と安定性を改変する置換反応を受けることができます.
一般的な試薬と条件:
酸化: 過酸化水素または穏やかな条件下でのヨウ素。
還元: ジチオトレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。
主要な生成物: これらの反応から生成される主要な生成物には、生物学的活性と安定性が変化した、改変されたセプタイド変異体があります .
4. 科学研究への応用
セプタイドは、次のような幅広い科学研究への応用を持っています。
化学: ペプチド合成と改変技術を研究するためのモデル化合物として使用されます。
生物学: 平滑筋収縮における役割、およびニューロキニン1受容体の機能を研究するためのツールとして研究されています。
類似化合物との比較
Substance P: A neuropeptide that also binds to the neurokinin 1 receptor but at a different site.
Neurokinin A and Neurokinin B: Other members of the tachykinin family that interact with neurokinin receptors.
Comparison: Septide is unique in its ability to act as a potent agonist at a specific subsite on the neurokinin 1 receptor, distinct from the binding site of substance P. This unique interaction allows this compound to elicit similar biological responses as substance P but through a different mechanism, making it a valuable tool in pharmacological research .
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N7O7S/c1-24(2)21-29(36(50)42-27(34(40)48)18-20-54-3)44-38(52)32-15-10-19-46(32)39(53)31(23-26-13-8-5-9-14-26)45-37(51)30(22-25-11-6-4-7-12-25)43-35(49)28-16-17-33(47)41-28/h4-9,11-14,24,27-32H,10,15-23H2,1-3H3,(H2,40,48)(H,41,47)(H,42,50)(H,43,49)(H,44,52)(H,45,51)/t27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZURPUIMYJOIL-JNRWAQIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79775-19-2 | |
| Record name | Septide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079775192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of septide?
A1: this compound primarily targets the neurokinin-1 (NK1) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound's interaction with the NK1 receptor differ from that of Substance P?
A2: While both this compound and substance P activate the NK1 receptor, studies suggest they might interact with distinct subsites or induce different conformational changes within the receptor. This is supported by observations that this compound often exhibits greater potency than substance P in certain assays, and its effects are differentially antagonized by NK1 antagonists compared to substance P. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the downstream effects of this compound binding to the NK1 receptor?
A3: this compound binding to NK1 receptors can elicit a range of physiological responses depending on the tissue. Observed effects include:
- Smooth muscle contraction: this compound induces potent contractions in various smooth muscle preparations, including the guinea pig ileum, rat urinary bladder, and rabbit iris sphincter. [, , , , , ]
- Plasma extravasation: this compound can induce plasma protein extravasation, a hallmark of inflammation, in rat skin. This effect appears to be partially mediated by nitric oxide release. []
- Cellular signaling: this compound stimulates inositol phosphate production in rat parotid glands and Chinese hamster ovary cells expressing human NK1 receptors. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound ([pGlu6,Pro9]substance P (6-11)), has the molecular formula C35H48N8O9 and a molecular weight of 724.8 g/mol.
Q5: How does the structure of this compound compare to that of substance P?
A6: this compound represents the truncated C-terminal fragment (residues 6-11) of substance P, with a pyroglutamic acid (pGlu) residue replacing glutamine at position 6. [, , , , ]
Q6: Have conformational studies been conducted on this compound?
A7: Yes, NMR and computational modeling studies suggest that this compound predominantly adopts an extended chain conformation in solution, with the proline residue at position 9 imposing some rotational restrictions. [] This is in contrast to senktide, another receptor-selective tachykinin analog, which displays a more ordered structure with a beta-turn. [] These conformational differences might contribute to their selectivity for different tachykinin receptors.
Q7: How do structural modifications of substance P affect its activity at the putative "this compound-sensitive" receptor?
A8: Research indicates that specific modifications to substance P, particularly within the C-terminal region, can significantly impact its activity at the proposed "this compound-sensitive" receptor. These observations contribute to the ongoing debate regarding NK1 receptor heterogeneity. [, , , , , , ] Key findings include:
- C-Terminal modifications: Modifications to the C-terminus of substance P often result in compounds that preferentially activate the "this compound-sensitive" receptor. [, , ] For example, [Apa9–10]‐SP, where residues 9 and 10 are replaced with a Gly-ψ(CH2-CH2)-Gly linker, displays high potency in the guinea pig ileum, a tissue suggested to express this receptor. []
- Importance of Leucine at position 10: Substituting the leucine residue at position 10 with other amino acids can profoundly influence the activity profile. For instance, [Gly9-ψ(CH2-CH2)-Leu10]SP acts as a potent NK1 agonist at the classical NK1 receptor, while [Gly9-ψ(CH2-CH2)-Gly10]SP preferentially activates the "this compound-sensitive" receptor. [] These findings highlight the critical role of the leucine side chain in determining receptor selectivity.
Q8: What is known about the pharmacokinetic properties of this compound?
A8: The provided research articles primarily focus on the in vitro pharmacology of this compound, and detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is limited. Further in vivo studies are required to fully elucidate the pharmacokinetic profile of this compound.
Q9: Has this compound been investigated in in vivo models of disease?
A10: While in vivo data on this compound is limited within the provided papers, one study explored its effect on osteoarthritis (OA) progression in a mouse model. [] The study found that this compound administration ameliorated OA progression, potentially by preventing subchondral bone sclerosis. [] These findings suggest a possible therapeutic application for this compound in OA, warranting further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)
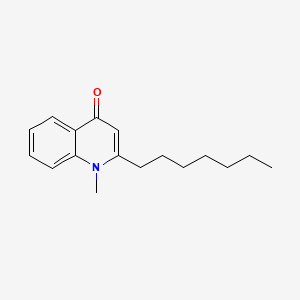

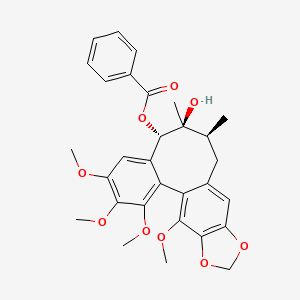

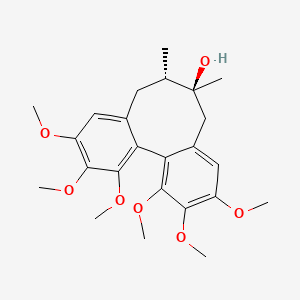

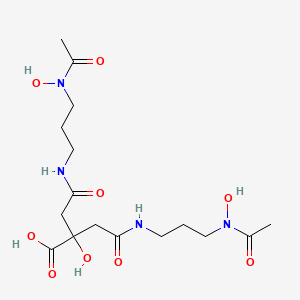
![(41S,6aS,6a1R,14aS)-6,6a,13,14-tetrahydro-3H,41H,5H-6a1,14a-ethano[1,3]dioxolo[4',5':5,6]indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-13-ol](/img/structure/B1681559.png)
